An In-Depth Technical Guide to 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine, a substituted pyrrolidine with potential applications in drug discovery and development. The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp³-hybridized nature.[1] This guide delves into the chemical structure, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and a forward-looking perspective on the potential biological activities of this compound, grounded in the extensive research on related pyrrolidine derivatives.
Introduction to the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design of novel therapeutic agents.[1] Its prevalence in FDA-approved drugs underscores its significance in pharmaceutical sciences.[1] The non-planar structure of the pyrrolidine ring, often described as undergoing "pseudorotation," allows for a greater exploration of three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the pyrrolidine motif can improve a drug's aqueous solubility and other physicochemical properties.[2] The nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, further contributing to its versatility in interacting with biological macromolecules.[2]
Chemical Structure and Properties of 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine
The chemical structure of 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine features a central pyrrolidine ring substituted at the 3-position with a 3,5-dimethylbenzyl group. This substitution pattern introduces both lipophilic and aromatic characteristics to the molecule, which are key determinants of its pharmacokinetic and pharmacodynamic properties.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 189.30 g/mol | Adherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral absorption. |
| cLogP | 2.8 - 3.2 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability and oral absorption.[3][4] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | A low TPSA (<140 Ų) is generally associated with good cell permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom can also act as a hydrogen bond acceptor. |
| Rotatable Bonds | 3 | A low number of rotatable bonds (<10) is generally favorable for good oral bioavailability. |
These properties were estimated using computational models and are intended for guidance purposes.
Synthesis of 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine
A specific, published experimental protocol for the synthesis of 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine is not currently available. However, a highly plausible and efficient synthetic route can be designed based on the well-established principles of reductive amination, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.[5][6]
Proposed Synthetic Workflow: Reductive Amination
This proposed synthesis involves the reaction of 3,5-dimethylbenzaldehyde with a suitable 3-substituted pyrrolidine precursor, such as 3-(aminomethyl)pyrrolidine, in the presence of a reducing agent.
Caption: Proposed synthetic workflow for 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine via reductive amination.
Detailed Experimental Protocol (Proposed)
This protocol is a representative example based on general procedures for reductive amination.[7] Optimization of reaction conditions, such as solvent, temperature, and reaction time, would be necessary to achieve the highest yield and purity.
Step 1: Imine Formation and In Situ Reduction
-
To a solution of 3,5-dimethylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added 3-(aminomethyl)pyrrolidine (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of aldehydes.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
Step 2: Work-up and Purification
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,5-dimethylphenyl group, the benzylic methylene protons, the protons of the pyrrolidine ring, and the methyl groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₃) | 6.8 - 7.0 | s |
| Benzylic (CH₂) | 2.5 - 2.7 | d |
| Pyrrolidine (CH, CH₂) | 1.5 - 3.0 | m |
| Methyl (CH₃) | 2.2 - 2.3 | s |
Predicted chemical shifts are relative to TMS and can vary depending on the solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the aromatic, benzylic, pyrrolidine, and methyl carbons.
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C₆H₃) | 125 - 140 |
| Benzylic (CH₂) | 35 - 45 |
| Pyrrolidine (CH, CH₂) | 25 - 60 |
| Methyl (CH₃) | 20 - 25 |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 190.32. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the loss of the benzyl group or fragmentation of the pyrrolidine ring, providing further structural confirmation.[8][9][10]
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[11][12][13][14][15]
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=C Stretch (aromatic) | 1450 - 1600 |
Biological and Pharmacological Profile (Predictive)
While no specific biological activity has been reported for 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine, the broader class of substituted pyrrolidines exhibits a wide range of pharmacological effects.[16][17] This section explores the potential therapeutic applications of the title compound based on structure-activity relationships of related molecules.
In Silico ADMET Prediction
Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is a critical step in early-stage drug discovery.[18][19][20] Based on its predicted physicochemical properties, 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine is likely to have good oral absorption and cell permeability. However, potential metabolic liabilities, such as oxidation of the pyrrolidine ring or the benzyl group, should be investigated.
Potential Therapeutic Targets
The structural features of 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine suggest several potential areas for biological investigation.
Caption: Potential biological targets for 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine based on the activities of related compounds.
-
G-Protein Coupled Receptors (GPCRs): Substituted pyrrolidines have been identified as potent agonists and antagonists of various GPCRs. For example, pyrrolidine derivatives have been developed as ghrelin receptor full agonists for the treatment of muscle atrophy and cachexia.[21] The lipophilic 3,5-dimethylbenzyl group could potentially interact with hydrophobic pockets in GPCR binding sites.
-
Ion Channels: Pyrrolidine-containing molecules have been shown to act as modulators of ion channels. A notable example is their activity as sodium channel blockers for the potential treatment of ischemic stroke.[22]
-
Central Nervous System (CNS) Targets: The pyrrolidine scaffold is present in nootropic agents like piracetam, which are thought to modulate neurotransmission.[23][24] The predicted ability of 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine to cross the blood-brain barrier makes it a candidate for investigation against CNS disorders.
Future Directions for Research
Given the lack of experimental data, a systematic biological evaluation of 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine is warranted. A suggested workflow for this investigation is outlined below.
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
Initial screening should encompass a broad range of assays to identify any potential biological activity. This could include binding assays for a panel of common drug targets (GPCRs, kinases, ion channels) and phenotypic screens to assess effects on cell viability, proliferation, or other cellular functions. Any confirmed "hits" would then be subjected to more detailed structure-activity relationship (SAR) studies to optimize their potency and selectivity.
Conclusion
3-[(3,5-Dimethylphenyl)methyl]pyrrolidine represents an intriguing yet underexplored molecule within the vast chemical space of pyrrolidine derivatives. While a definitive biological profile is yet to be established, its structural characteristics, coupled with the well-documented pharmacological versatility of the pyrrolidine scaffold, suggest a high potential for this compound to interact with various biological targets. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this promising compound, potentially unlocking new avenues for therapeutic intervention.
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